molecular formula C18H22N2O2S B503082 1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 349620-52-6

1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B503082
CAS No.: 349620-52-6
M. Wt: 330.4g/mol
InChI Key: KYVIXHGYXVALGC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to the piperazine ring and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 1-(benzenesulfonyl)piperazine with 2,3-dimethylphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzenesulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 2,3-dimethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the 2,3-dimethyl groups.

    1-(Benzenesulfonyl)-4-(2-methylphenyl)piperazine: Contains only one methyl group on the phenyl ring.

    1-(Benzenesulfonyl)-4-(3-methylphenyl)piperazine: Methyl group positioned differently on the phenyl ring.

Uniqueness

1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-15-7-6-10-18(16(15)2)19-11-13-20(14-12-19)23(21,22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIXHGYXVALGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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